Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific research or crystallographic data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo various reactions, particularly at the reactive sites such as the sulfur atom and any functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of any substituents present. For example, properties such as solubility, melting point, and reactivity could vary widely .Scientific Research Applications
Synthesis and Pharmacological Properties
Researchers have explored the synthesis of thiazolopyrimidine derivatives, revealing their potential antinociceptive and anti-inflammatory properties. These derivatives, including structures similar to the queried compound, exhibit significant pharmacological activities, indicating their potential in developing new therapeutic agents. Notably, the synthesis process involves heterocyclic compounds that show promising biological activities, underscoring the importance of these chemical structures in medicinal chemistry research (Selvam, Karthik, Palanirajan, & Ali, 2012).
Novel Heterocyclic Compounds
The creation of new heterocyclic compounds using derivatives similar to the queried compound is a significant area of research. These compounds are synthesized through complex chemical reactions, yielding structures that are crucial for the development of new drugs and materials. The research not only focuses on the synthesis but also on understanding the chemical properties and potential applications of these novel compounds (Liu, He, Ren, & Ding, 2006).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of compounds structurally related to the queried chemical have been a subject of investigation. Studies have synthesized various derivatives and evaluated their biological activities, providing insights into their potential use in treating infections and cancer. These findings are crucial for the development of new therapeutic agents with enhanced efficacy and specificity (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Material Science and Chemical Properties
Research into the chemical properties and potential material science applications of compounds similar to the queried chemical is also notable. Studies have focused on understanding the density, viscosity, and ultrasonic properties of these compounds, which are essential for various industrial and scientific applications. This research helps in developing new materials with specific properties for use in diverse fields (Bajaj & Tekade, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-25-18(24)15-7-6-13(26-15)10-28-19-21-14-8-9-27-16(14)17(23)22(19)12-4-2-11(20)3-5-12/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPLDOLZQFACTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate |
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